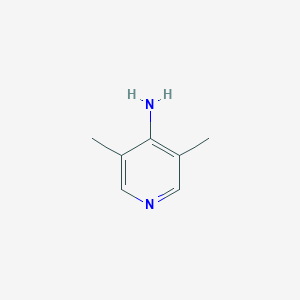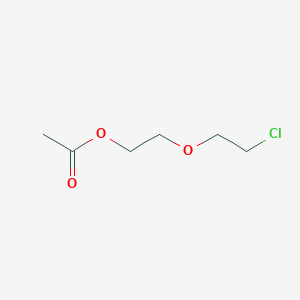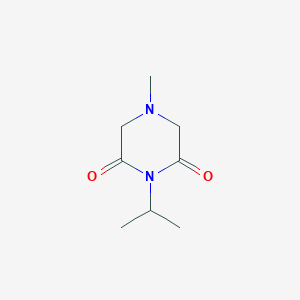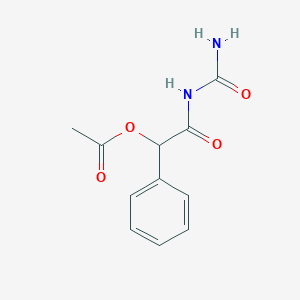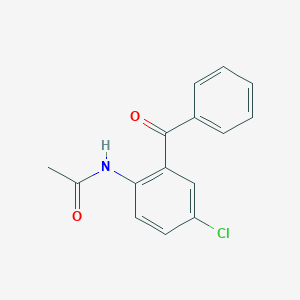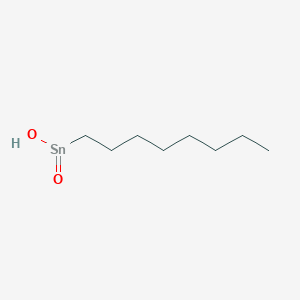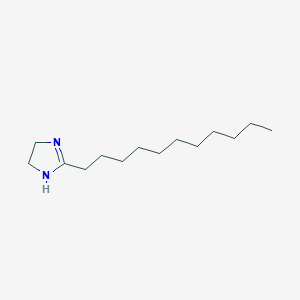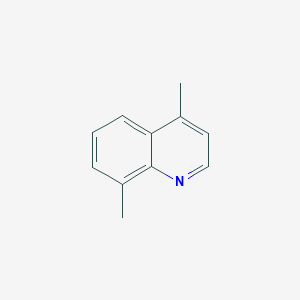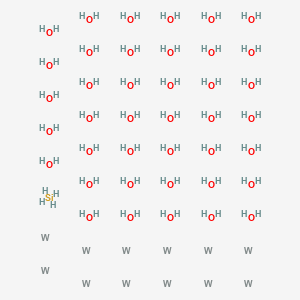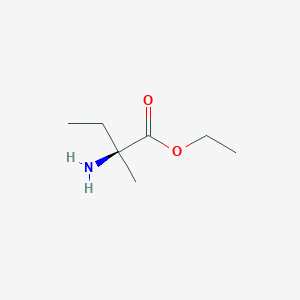
3-(2,5-Dimethoxyphenyl)propionic acid
Descripción general
Descripción
1. Introduction 3-(2,5-Dimethoxyphenyl)propionic acid is a chemical compound that belongs to the class of organic compounds known as propionic acids. Its structure and properties are of interest in various fields of chemistry and materials science.
2. Synthesis Analysis The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-(2,4-Dimethylphenoxy)propionic acid involved the reaction of dimethylphenol with chloropropionic acid, followed by polyphosphoric acid cyclization (Hogale, Shirke, & Kharade, 1995). Another study synthesized 3,4-Dimethoxyphenylacetic acid using 3,4-Dimethoxybenzaldehyde, involving reactions like Knoevenagel reaction, potassium borohydride reduction, and oxidation (Ma Guan-jun, 2009).
3. Molecular Structure Analysis Studies have detailed the molecular structure of similar compounds. For example, the crystal structure of 2-Methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray diffraction, revealing hydrogen-bonded cyclic dimers and a synplanar-synplanar side-chain conformation (Kennard et al., 1982).
4. Chemical Reactions and Properties Various reactions involving propionic acid derivatives have been studied. The decomposition of 2,2-dimethoxypropane catalyzed by formic and propionic acids was investigated, showing the effectiveness of carboxylic acids as catalysts (Stimson & Tilley, 1977).
Aplicaciones Científicas De Investigación
Synthesis of New Compounds :
- Research has shown the synthesis of various compounds from derivatives of 3-(2,5-Dimethoxyphenyl)propionic acid. For instance, the synthesis of new benzofuro(2,3-c)pyrazol-3(1H)-ones was achieved using a related compound, 2-(2,4-dimethylphenoxy)propionic acid (Hogale, Shirke, & Kharade, 1995).
Antioxidative and Hypolipidemic Effects :
- Studies have demonstrated that derivatives of 3-(2,5-Dimethoxyphenyl)propionic acid, such as 3-(4'-hydroxyl-3',5'-dimethoxyphenyl) propionic acid, possess antioxidative and hypolipidemic effects in animal models. This particular derivative was shown to suppress nitric oxide production and elevate glutathione levels in murine macrophage cells (Song et al., 2004).
Metabolic Studies Using Fungi :
- The white rot fungus Phanerochaete chrysosporium has been used to metabolize 3-(2,5-Dimethoxyphenyl)propionic acid, leading to the formation of various metabolites. This study highlighted the fungus's ability to catalyze olefin saturation and acid reduction reactions (Enoki, Yajima, & Gold, 1981).
Pharmacological Studies :
- A study involving the derivative 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid from Korean cabbage kimchi showed its potential in preventing atherosclerosis in hypercholesterolemic rabbits. This was attributed to its antioxidant effects (Kim et al., 2007).
Microbial Propionic Acid Production :
- Propionic acid, a related compound, is produced through microbial fermentation and finds applications in food, cosmetic, plastics, and pharmaceutical industries. Research in this field focuses on optimizing production pathways for commercial viability (Gonzalez-Garcia et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-4-5-10(15-2)8(7-9)3-6-11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JENQUCZZZGYHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065114 | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethoxyphenyl)propionic acid | |
CAS RN |
10538-49-5 | |
| Record name | 3-(2,5-Dimethoxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-49-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538495 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2,5-dimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,5-Dimethoxyhydrocinnamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,5-dimethoxyphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the conformation of the 3-(2,5-Dimethoxyphenyl)propionic acid molecule in its crystal structure influence its potential interactions with other molecules?
A1: The crystal structure analysis reveals key structural features of 3-(2,5-Dimethoxyphenyl)propionic acid []. The molecule exhibits a specific orientation of its methoxy groups relative to the aromatic ring. The 2-position methoxy group lies almost coplanar with the ring [], potentially influencing interactions with other molecules through pi-stacking or other non-covalent interactions. Additionally, the propionic acid side chain adopts a trans configuration [], which might be crucial for potential binding interactions with target proteins or enzymes. Understanding these conformational preferences provides a basis for investigating how 3-(2,5-Dimethoxyphenyl)propionic acid might interact with biological targets or participate in specific chemical reactions.
Q2: What is the primary intermolecular interaction observed in the crystal structure of 3-(2,5-Dimethoxyphenyl)propionic acid, and what is its significance?
A2: The crystal structure reveals that 3-(2,5-Dimethoxyphenyl)propionic acid molecules primarily interact through R22(8) hydrogen-bonded dimer formation involving the carboxylic acid groups []. This dimerization leads to the formation of a stable supramolecular architecture within the crystal lattice. This understanding of the intermolecular interactions can be valuable for predicting the compound's physical properties, such as melting point and solubility, and for designing potential co-crystals with modified properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
